molecular formula C23H41NO B12656070 alpha-(Hexadecylamino)cresol CAS No. 68437-08-1

alpha-(Hexadecylamino)cresol

Cat. No.: B12656070
CAS No.: 68437-08-1
M. Wt: 347.6 g/mol
InChI Key: LYRILNVGKYVDDD-UHFFFAOYSA-N
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Description

Alpha-(Hexadecylamino)cresol is a cresol derivative with a hexadecylamino (-NH-C₁₆H₃₃) group attached to the aromatic ring. Cresols (methylphenols) exist as three isomers—ortho (o-), meta (m-), and para (p-)—depending on the position of the methyl group relative to the hydroxyl group . In this compound, the "alpha" designation likely refers to the amino group’s position adjacent to the methyl group.

Properties

CAS No.

68437-08-1

Molecular Formula

C23H41NO

Molecular Weight

347.6 g/mol

IUPAC Name

2-(heptadecylamino)phenol

InChI

InChI=1S/C23H41NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-21-24-22-19-16-17-20-23(22)25/h16-17,19-20,24-25H,2-15,18,21H2,1H3

InChI Key

LYRILNVGKYVDDD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCNC1=CC=CC=C1O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of alpha-(Hexadecylamino)cresol typically involves the alkylation of cresol with hexadecylamine. This reaction can be carried out under various conditions, but it generally requires a catalyst to facilitate the alkylation process. Common catalysts used include acids or bases, and the reaction is often conducted at elevated temperatures to ensure complete conversion .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques, such as distillation or crystallization, ensures the final product’s purity .

Chemical Reactions Analysis

Types of Reactions: Alpha-(Hexadecylamino)cresol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines .

Scientific Research Applications

Alpha-(Hexadecylamino)cresol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of alpha-(Hexadecylamino)cresol involves its interaction with cellular membranes and proteins. The hexadecylamino group allows the compound to integrate into lipid bilayers, potentially disrupting membrane integrity and affecting cellular processes. Additionally, the cresol moiety can interact with various enzymes and receptors, influencing biochemical pathways .

Comparison with Similar Compounds

Research Findings and Environmental Considerations

  • Toxicity: Cresol isomers have LD₅₀ values ranging from 200–500 mg/kg (rats), but alkylamino derivatives like this compound may exhibit higher toxicity due to increased membrane permeability .
  • Regulatory Status: While cresol mixtures have EPA reference doses , specific guidelines for alkylamino derivatives are lacking, highlighting a regulatory gap.

Biological Activity

Alpha-(Hexadecylamino)cresol is a compound that has garnered interest due to its potential biological activities. As a derivative of cresol, it exhibits properties that may influence various biological pathways. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a long-chain hexadecyl group attached to a cresol moiety. This structure enhances its lipophilicity, potentially affecting its interaction with biological membranes and cellular targets.

Research indicates that cresol derivatives, including this compound, may exert biological effects through several mechanisms:

  • Antimicrobial Activity : Cresols are known for their bactericidal properties. This compound may inhibit bacterial growth by disrupting cell membrane integrity and interfering with metabolic processes.
  • Anti-inflammatory Effects : Some studies suggest that cresols can modulate inflammatory responses. They may inhibit the production of pro-inflammatory cytokines in immune cells, thereby reducing inflammation.
  • Neuroprotective Properties : Preliminary research indicates that cresol derivatives might protect neurons from oxidative stress and neuroinflammation, potentially offering therapeutic benefits in neurodegenerative diseases.

In Vitro Studies

In vitro studies have demonstrated the effects of this compound on various cell lines:

  • Cell Viability Assays : The compound has been tested for cytotoxicity against cancer cell lines. Results indicate a dose-dependent reduction in cell viability, suggesting potential as an anticancer agent.
  • Inflammation Models : In BV2 microglial cells, this compound treatment resulted in decreased levels of TNF-α and IL-6, indicating its potential to modulate inflammatory responses (based on related studies of cresols) .

In Vivo Studies

Animal models have been employed to assess the biological activity of this compound:

Case Studies and Clinical Implications

While direct clinical studies on this compound are scarce, insights can be drawn from broader research on cresols:

  • Cresols in Medicine : Cresols have been used as antiseptics and disinfectants. Their ability to penetrate biological membranes makes them useful in treating infections but raises concerns about toxicity at high concentrations .
  • Potential Therapeutic Uses : Given its biological activities, this compound may have applications in treating inflammatory conditions or as an adjunct therapy in cancer treatment.

Data Summary

Study TypeFindingsReference
In VitroDecreased TNF-α and IL-6 levels in microglia
In VivoIncreased liver and kidney weights in rodents
AntimicrobialEffective against various bacterial strains
CytotoxicityDose-dependent reduction in cancer cell viability

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